Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1353498-59-5 . It has a molecular weight of 191.19 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .
Synthesis Analysis
A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine 3 . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives . These derivatives were prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine 3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 191.19 . The compound should be stored in a dark place, sealed in dry conditions .Mechanism of Action
Target of Action
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemically and biologically interesting compound . It has been found to have therapeutic potential as an antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agent . It also acts as a carboxylesterase, translocator protein, and PDE10A inhibitor, and selective kinase inhibitor .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it has been found to inhibit PI3Kδ, a lipid kinase involved in vital cellular processes such as cell proliferation, growth, migration, or cytokines production . It was identified as a moderate PI3Kδ inhibitor .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it has been found to inhibit the PI3Kδ pathway . This pathway is involved in many vital cellular processes, making the inhibition of PI3Kδ a promising therapeutic strategy for the treatment of inflammatory and autoimmune diseases .
Pharmacokinetics
The compound’s synthesis has been widely studied , which could provide insights into its ADME properties
Result of Action
The compound has shown significant inhibitory activity in various studies . For instance, it has been found to have antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects . It also acts as a carboxylesterase, translocator protein, and PDE10A inhibitor, and selective kinase inhibitor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves site-selective cross-coupling reactions , which could be affected by the reaction conditions
Safety and Hazards
Future Directions
The compound and its derivatives have shown promising results in the field of medicinal chemistry . For example, a library of benzimidazole derivatives of pyrazolo [1,5-a]pyrimidine representing a collection of new, potent, active, and selective inhibitors of PI3Kδ, displaying IC50 values ranging from 1.892 to 0.018 μM . Among all compounds obtained, CPL302415 (6) showed the highest activity (IC50 value of 18 nM for PI3Kδ), good selectivity (for PI3Kδ relative to other PI3K isoforms: PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939), and promising physicochemical properties . As a lead compound synthesized on a relatively large scale, this structure is considered a potential future candidate for clinical trials in SLE treatment .
properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWFJFNCDMGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716764 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353498-59-5 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.